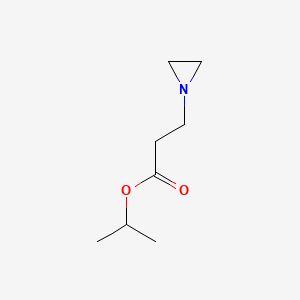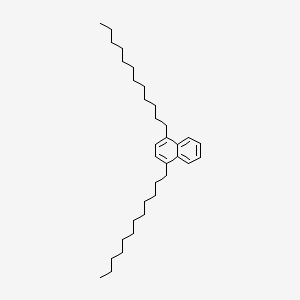
1,4-Didodecylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Didodecylnaphthalene is an organic compound with the molecular formula C34H56 It is a derivative of naphthalene, where two dodecyl groups are attached to the 1 and 4 positions of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1,4-Didodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, palladium-catalyzed reactions have been explored for the synthesis of various naphthalene derivatives, including this compound .
Analyse Chemischer Reaktionen
1,4-Didodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring. For instance, nitration and sulfonation reactions can be carried out using nitric acid and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with lithium aluminum hydride produces dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a surfactant and its interactions with biological membranes.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the formulation of lubricants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Didodecylnaphthalene largely depends on its chemical structure and the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as an electron acceptor, resulting in the formation of dihydro derivatives.
The molecular targets and pathways involved in these reactions are primarily related to the naphthalene ring and the dodecyl side chains. The presence of these long alkyl chains can influence the compound’s solubility and reactivity, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Didodecylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Didodecylnaphthalene: Similar in structure but with dodecyl groups at the 1 and 2 positions.
1,4-Dihydronaphthalene: A reduced form of naphthalene with hydrogen atoms at the 1 and 4 positions.
Naphthalene: The parent compound with no alkyl substitutions.
Eigenschaften
CAS-Nummer |
28680-67-3 |
|---|---|
Molekularformel |
C34H56 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
1,4-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32(34-28-24-23-27-33(31)34)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-30H,3-22,25-26H2,1-2H3 |
InChI-Schlüssel |
YCIGVZPUYBRFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C2=CC=CC=C12)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


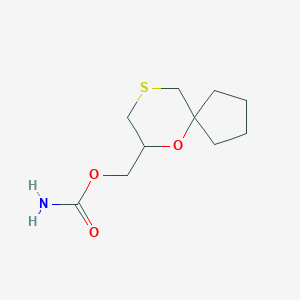
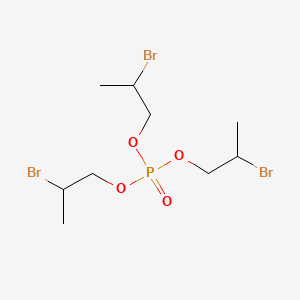
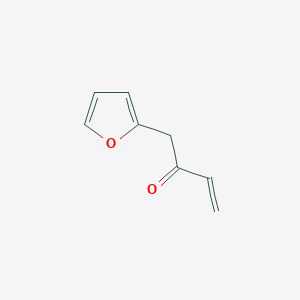
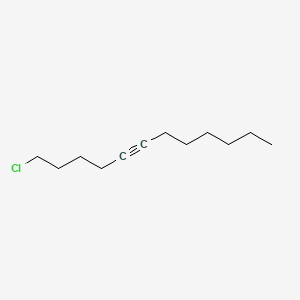
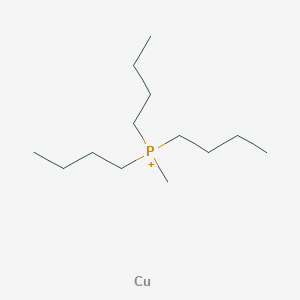
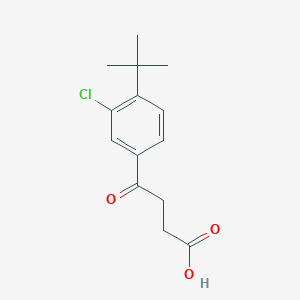
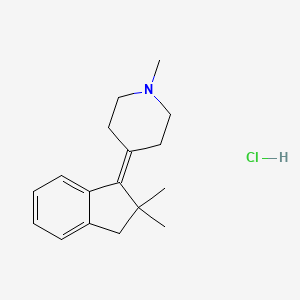

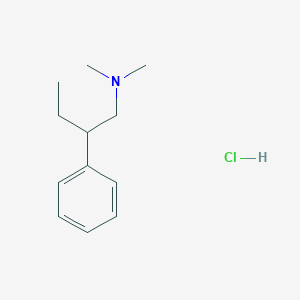
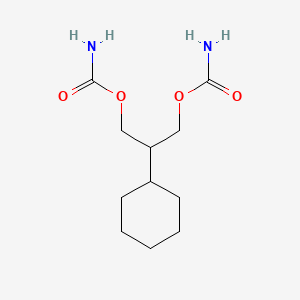
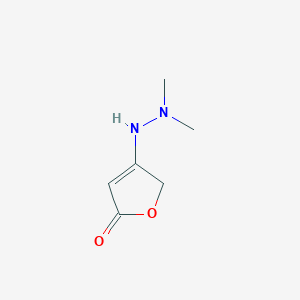
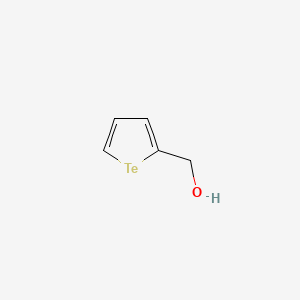
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
